

Didesmethylsibutramine-d7: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Didesmethylsibutramine-d7*

Cat. No.: *B1650607*

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylsibutramine-d7 is the deuterated analog of didesmethylsibutramine, a primary active metabolite of the anti-obesity drug, sibutramine. Sibutramine was formerly marketed for the management of obesity but was withdrawn from the market in several countries due to concerns about its cardiovascular side effects. The pharmacological effects of sibutramine are primarily attributed to its active metabolites, monodesmethylsibutramine (M1) and didesmethylsibutramine (M2), which are more potent inhibitors of monoamine reuptake than the parent drug itself.

Didesmethylsibutramine, also known as nor-nor-sibutramine, is a potent inhibitor of the reuptake of norepinephrine (NE), serotonin (5-HT), and dopamine (DA) at their respective transporters (NET, SERT, and DAT). This action leads to an increase in the synaptic concentrations of these neurotransmitters, which is believed to be the mechanism behind its effects on satiety and energy expenditure.

The deuterated form, **Didesmethylsibutramine-d7**, serves as an invaluable tool in analytical and bioanalytical chemistry. Its primary application is as an internal standard in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of didesmethylsibutramine in biological matrices like plasma and urine. The stable isotope labeling with deuterium (d7) imparts a mass shift without significantly altering its chemical and physical properties, allowing it to be distinguished from

the unlabeled analyte by the mass spectrometer while co-eluting chromatographically. This ensures high precision and accuracy in pharmacokinetic and metabolic studies of sibutramine and its metabolites.

Pharmacological Profile

Didesmethylsibutramine is a triple reuptake inhibitor, exhibiting varying affinities for the serotonin, norepinephrine, and dopamine transporters. The binding affinities (Ki) are presented in the table below. The (R)-enantiomer is a more potent inhibitor of monoamine reuptake compared to the (S)-enantiomer.[\[1\]](#)

Data Presentation

Table 1: Binding Affinity (Ki, nM) of Didesmethylsibutramine Enantiomers for Monoamine Transporters[\[1\]](#)

Compound	SERT (Ki, nM)	NET (Ki, nM)	DAT (Ki, nM)
Racemate	20	15	45
(R)- Didesmethylsibutramine	140	13	8.9
(S)- Didesmethylsibutramine	4,300	62	12

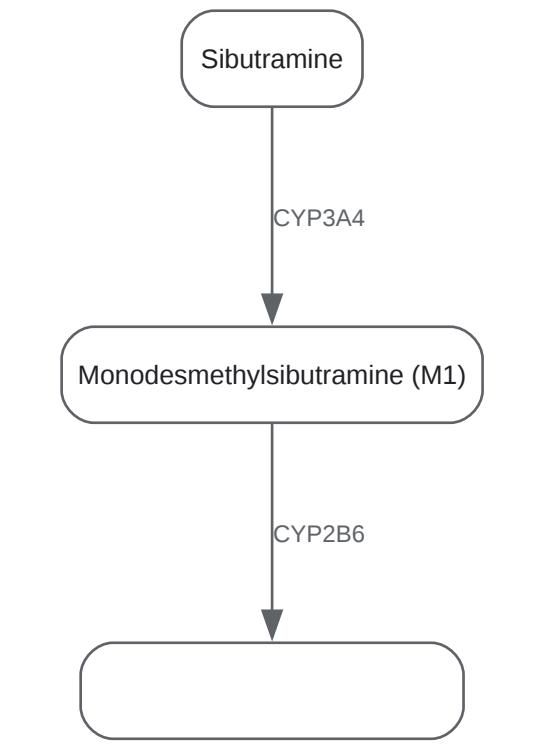
Table 2: Pharmacokinetic Parameters of Didesmethylsibutramine (M2) in Humans Following Oral Administration of Sibutramine

Parameter	Value	Reference
Tmax (hours)	~3	[2]
Cmax (ng/mL)	6.19 (in obese adolescents after 15 mg single dose)	[2]
AUC0-inf (ng·h/mL)	90.5 (in obese adolescents after 15 mg single dose)	[2]
Elimination Half-life (hours)	18 (fasting conditions)	[2]

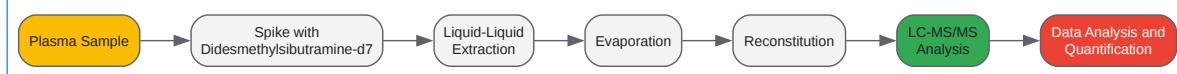
Signaling and Metabolic Pathways

The metabolic conversion of sibutramine to its active metabolites is a critical step in its pharmacological action. This process primarily occurs in the liver and is mediated by the cytochrome P450 enzyme system.

Metabolic Pathway of Sibutramine



Experimental Workflow for Didesmethylsibutramine Analysis



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References

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- 2. sites.ualberta.ca [sites.ualberta.ca]
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